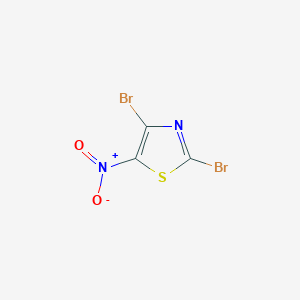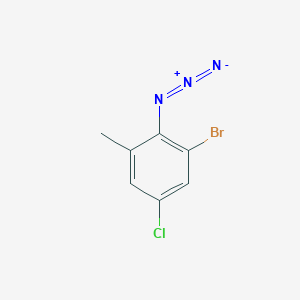
2-Azido-1-bromo-5-chloro-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1-bromo-5-chloro-3-methylbenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and methyl substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-bromo-5-chloro-3-methylbenzene typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach includes:
Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring through electrophilic aromatic substitution.
Azidation: Conversion of a suitable leaving group (e.g., nitro or halide) to an azido group using sodium azide under appropriate conditions.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper or palladium.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromo and chloro substituents can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Palladium Catalysts: Employed in cross-coupling reactions with arylboronic acids.
Reducing Agents: Lithium aluminum hydride for azide reduction.
Major Products:
Azide-Alkyne Cycloaddition Products: Formation of triazoles.
Cross-Coupling Products: Formation of biaryl compounds.
Reduction Products: Formation of amines.
科学研究应用
2-Azido-1-bromo-5-chloro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in the development of pharmaceuticals through the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Azido-1-bromo-5-chloro-3-methylbenzene depends on the specific reaction it undergoes. For example:
Azide-Alkyne Cycloaddition: The azido group reacts with an alkyne to form a triazole ring, facilitated by a copper(I) catalyst.
Cross-Coupling Reactions: The bromo or chloro substituents undergo oxidative addition to a palladium catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to form a new carbon-carbon bond.
相似化合物的比较
1-Azido-2-bromobenzene: Lacks the chloro and methyl substituents, leading to different reactivity and applications.
2-Azido-1-bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
2-Azido-1-bromo-3-methylbenzene: Lacks the chloro substituent, influencing its reactivity in certain reactions.
属性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC 名称 |
2-azido-1-bromo-5-chloro-3-methylbenzene |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(9)3-6(8)7(4)11-12-10/h2-3H,1H3 |
InChI 键 |
VJGLBCYISHWSMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N=[N+]=[N-])Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


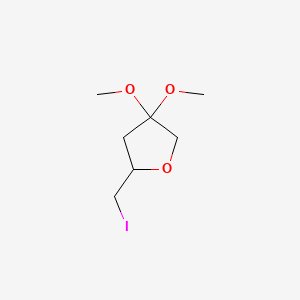
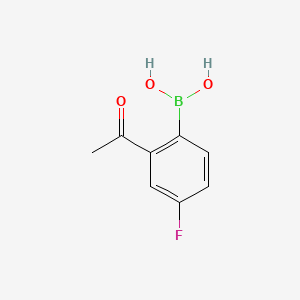
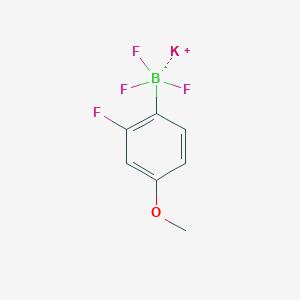
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
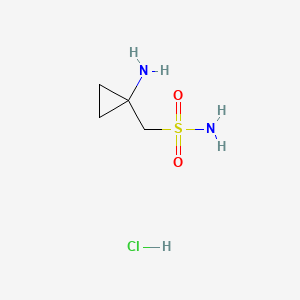
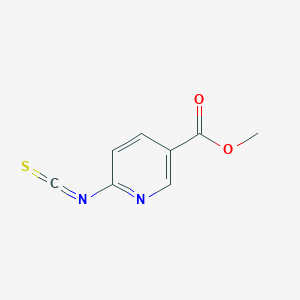
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
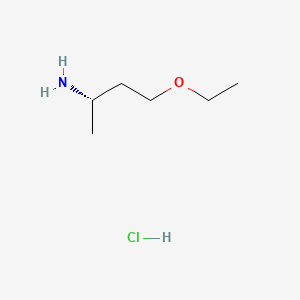
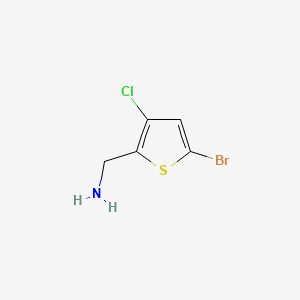
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
